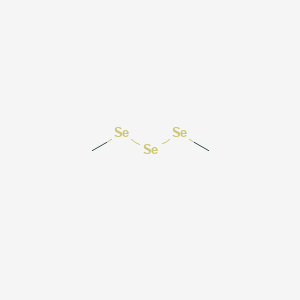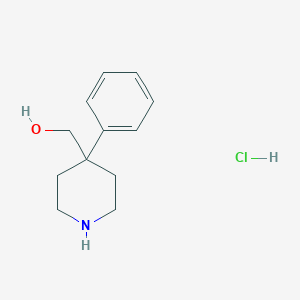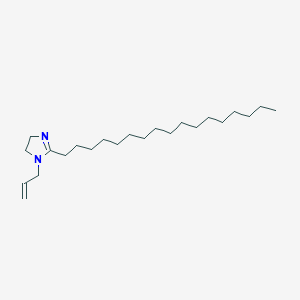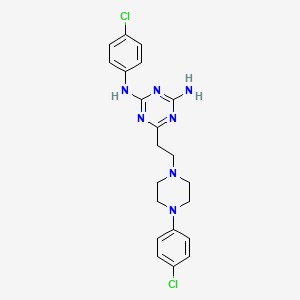
1,3,5-Triazine-2,4-diamine, N-(4-chlorophenyl)-6-(2-(4-(4-chlorophenyl)-1-piperazinyl)ethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5-Triazine-2,4-diamine, N-(4-chlorophenyl)-6-(2-(4-(4-chlorophenyl)-1-piperazinyl)ethyl)- is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazine-2,4-diamine, N-(4-chlorophenyl)-6-(2-(4-(4-chlorophenyl)-1-piperazinyl)ethyl)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of cyanuric chloride with appropriate amines under controlled conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via nucleophilic substitution reactions using 4-chloroaniline.
Attachment of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction involving piperazine and an appropriate electrophile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1,3,5-Triazine-2,4-diamine, N-(4-chlorophenyl)-6-(2-(4-(4-chlorophenyl)-1-piperazinyl)ethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of triazine oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted triazine derivatives with various functional groups.
科学的研究の応用
1,3,5-Triazine-2,4-diamine, N-(4-chlorophenyl)-6-(2-(4-(4-chlorophenyl)-1-piperazinyl)ethyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 1,3,5-Triazine-2,4-diamine, N-(4-chlorophenyl)-6-(2-(4-(4-chlorophenyl)-1-piperazinyl)ethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
類似化合物との比較
Similar Compounds
- 1,3,5-Triazine-2,4-diamine, N-(4-chlorophenyl)-6-(2-(4-methylphenyl)-1-piperazinyl)ethyl)
- 1,3,5-Triazine-2,4-diamine, N-(4-bromophenyl)-6-(2-(4-(4-chlorophenyl)-1-piperazinyl)ethyl)-
Uniqueness
1,3,5-Triazine-2,4-diamine, N-(4-chlorophenyl)-6-(2-(4-(4-chlorophenyl)-1-piperazinyl)ethyl)- is unique due to the presence of two chlorophenyl groups and a piperazine ring, which confer distinct chemical and biological properties
特性
CAS番号 |
7181-23-9 |
|---|---|
分子式 |
C21H23Cl2N7 |
分子量 |
444.4 g/mol |
IUPAC名 |
2-N-(4-chlorophenyl)-6-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C21H23Cl2N7/c22-15-1-5-17(6-2-15)25-21-27-19(26-20(24)28-21)9-10-29-11-13-30(14-12-29)18-7-3-16(23)4-8-18/h1-8H,9-14H2,(H3,24,25,26,27,28) |
InChIキー |
AJFCEHDJZMYXOY-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CCC2=NC(=NC(=N2)NC3=CC=C(C=C3)Cl)N)C4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


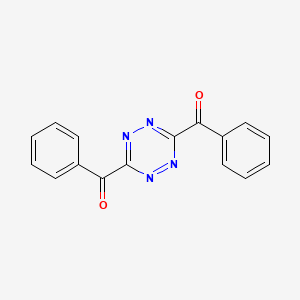
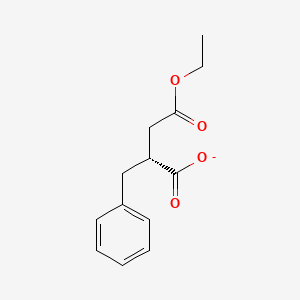
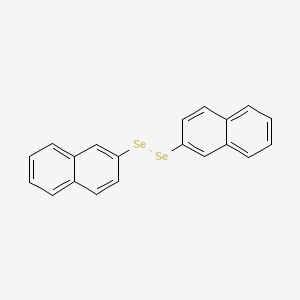
![5-[(4-Chlorophenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14718762.png)



![1H,5H-Dicyclopenta[1,4]dioxin-1,1,2,2,3,3,3a,4a,5,5,6,6,7,7,7a,8a-hexadecol(9CI)](/img/structure/B14718784.png)



